PK11007 is a 2-sulfonylpyrimidine derivative identified as a potential anticancer agent. [] It exhibits selective cytotoxicity towards cancer cells, particularly those harboring mutations in the tumor suppressor gene p53 or impaired reactive oxygen species (ROS) detoxification. [] This selectivity suggests its potential as a targeted therapy for cancers with compromised p53 functionality. []
PK11007 was identified in research focused on small molecules that can reactivate mutant forms of p53, particularly those associated with aggressive cancers such as triple-negative breast cancer. The compound has been characterized for its ability to induce apoptosis in cancer cells and alter gene expression related to cell death pathways .
The synthesis of PK11007 involves several key steps that utilize readily available starting materials. The general synthetic route includes:
The synthesis process has been optimized to improve efficiency and reduce by-products, making it suitable for larger scale production for research and potential therapeutic applications .
PK11007 has a complex molecular structure characterized by the following features:
The molecular structure allows for selective interactions with p53, particularly through alkylation at specific cysteine residues (Cys124 and Cys277), which are critical for maintaining the protein's structural integrity and functional activity .
PK11007 undergoes several important chemical reactions:
The mechanism of action of PK11007 is multifaceted:
PK11007 exhibits several notable physical and chemical properties:
These properties make PK11007 suitable for both in vitro and in vivo studies aimed at evaluating its therapeutic potential .
PK11007 has significant scientific applications:
PK11007 (5-chloro-2-methanesulfonylpyrimidine-4-carboxylic acid) belongs to the 2-sulfonylpyrimidine class of small molecules, which function as mild electrophilic alkylators targeting nucleophilic cysteine residues in proteins. Its mechanism hinges on nucleophilic aromatic substitution (SNAr), wherein the sulfonylpyrimidine ring undergoes covalent modification by thiol groups (–SH), releasing methanesulfinic acid and forming a stable C–S bond with the target cysteine (Fig. 1A) [3] [9]. This reaction increases the mass of the modified protein by 157 Da per alkylation event, as confirmed by intact protein mass spectrometry [3].
Unlike conventional alkylators (e.g., nitrogen mustards), PK11007 exhibits controlled reactivity, minimizing non-specific reactions with biological nucleophiles. Glutathione (GSH) reactivity assays demonstrate a half-life (t1/2) of >1 hour, contrasting with highly reactive fragments like SN006 (t1/2 < 20 min) [3]. This selectivity enables PK11007 to preferentially alkylate solvent-accessible cysteines in destabilized mutant p53 proteins, thereby inhibiting their aggregation and restoring function [3] [7].
Table 1: Thiol Reactivity Profile of PK11007 vs. Reference Compounds
Compound | Chemical Class | GSH Reactivity t1/2 | Specificity for p53 Cysteines |
---|---|---|---|
PK11007 | 2-Sulfonylpyrimidine | >1 hour | High (Cys182, Cys277) |
SN006 | Pyrazine derivative | <0.33 hour | Low (non-specific) |
APR-246 (MQ) | Quinuclidinone | ~30 minutes | Moderate (multiple cysteines) |
MIRA-1 | Maleimide | <10 minutes | Moderate |
PK11007 demonstrates remarkable residue specificity for Cys182 and Cys277 within the p53 DNA-binding domain (DBD). These residues reside in loop-sheet-helix motifs critical for structural integrity but are not involved in direct DNA contact or zinc coordination [3] [8]. Key evidence includes:
Notably, PK11007 does not alkylate zinc-coordinating cysteines (e.g., Cys176, Cys238, Cys242), preserving metal binding essential for p53’s folded state [3]. This distinguishes it from metallochaperones like ZMC1, which restore zinc to mutants like R175H but risk off-target effects [8].
Table 2: Cysteine Residues in p53 DBD and Their Susceptibility to PK11007
Cysteine Residue | Structural Role | Alkylation by PK11007? | Functional Consequence |
---|---|---|---|
Cys124 | Near H1 helix | No | - |
Cys182 | L1 loop (flexible region) | Yes | Stabilizes β-sandwich core |
Cys229 | Buried in β-sandwich | No | - |
Cys277 | L3 loop (DNA-proximal region) | Yes | Enhances DNA-binding affinity |
Cys176 | Zn2+ coordination | No | Critical for structural integrity |
PK11007 exerts anticancer effects through two parallel mechanisms:
p53-Dependent Pathway
In mutant p53-harboring cancer cells (e.g., H1299-Y220C), PK11007 (60 µM) restores transcriptional activity comparable to wild-type p53:
p53-Independent Pathway
Even in p53-null or wild-type cells, PK11007 (≥60 µM) triggers:
This dual functionality explains PK11007’s efficacy across diverse cancer cell types, irrespective of TP53 mutation status [9].
Table 3: Dual Anticancer Mechanisms of PK11007
Pathway | Key Biomarkers | Cellular Outcome | p53 Dependency |
---|---|---|---|
Transcriptional Reactivation | ↑ p21, PUMA, MDM2 | Cell cycle arrest, Apoptosis | Mutant p53 required |
ROS/ER Stress | ↑ ROS, CHOP, XBP-1; ↓ GSH | Oxidative damage, UPR activation | p53-independent (≥60 µM) |
Alkylation of Cys182 and Cys277 by PK11007 confers thermodynamic stabilization and structural compactness to mutant p53:
Notably, PK11007’s stabilization is allosteric—the alkylation sites are distal from mutation-induced crevices (e.g., Y220C pocket) but propagate conformational changes that suppress unfolding [7]. This contrasts with cavity-binding stabilizers like PC14586 (targeting Y220C cleft), which show mutation-specific efficacy [5].
Table 4: Biophysical Impact of PK11007 on Mutant p53
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